![molecular formula C23H18Cl2N4O2S2 B2428037 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 344271-60-9](/img/structure/B2428037.png)

3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

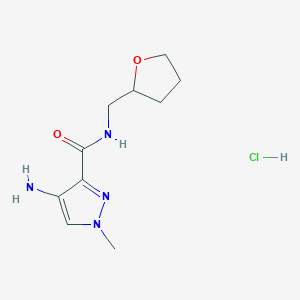

The compound “3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole” is a unique chemical. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Molecular Structure Analysis

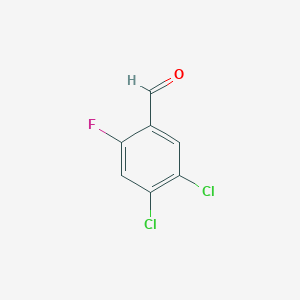

The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-triazole ring, which is a type of heterocyclic aromatic compound. This ring is substituted with various groups, including a phenyl group, a 2,6-dichlorobenzyl sulfanyl group, and a 4-nitrobenzyl sulfanyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.173 and its linear formula is C10H9Cl2N3S . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .Scientific Research Applications

Chemical Synthesis and Modification

- Alkylation and Aminomethylation Reactions : Derivatives of 1,2,4-triazole, a core structure in the compound of interest, undergo various chemical reactions like alkylation and aminomethylation, forming new sulfanyl-1,2,4-triazoles (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Structural and Molecular Analysis

- X-Ray Diffraction Studies : Structural characterization of triazole derivatives, which are closely related to the compound , has been carried out using X-ray diffraction methods (Liu et al., 1999).

Biological Applications

Antifungal Activity : Certain derivatives of 1,2,4-triazole exhibit antifungal activities, suggesting potential applications in treating fungal infections (Yang Qingcu, 2014).

Antiproliferative and Antilipolytic Activities : Some bis-triazolethiols, structurally similar to the compound, have shown antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase, indicating potential therapeutic applications (Shkoor et al., 2021).

Material Science

- Synthesis of Coordination Compounds : Derivatives of 1,2,4-triazole have been used as precursors in the preparation of coordination compounds with specific properties like nonlinear optical and magnetic characteristics (Slyvka et al., 2022).

Safety And Hazards

properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N4O2S2/c24-20-7-4-8-21(25)19(20)14-32-15-22-26-27-23(28(22)17-5-2-1-3-6-17)33-13-16-9-11-18(12-10-16)29(30)31/h1-12H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDWJZMEMRAFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)

![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)